molecular formula C13H8N6O4S B7452106 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B7452106
M. Wt: 344.31 g/mol
InChI Key: FYEZLJRYDOERNX-UHFFFAOYSA-N
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Description

4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a dinitrophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method starts with the preparation of the 2,4-dinitrophenyl sulfanyl intermediate, which is then reacted with a triazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine .

Scientific Research Applications

4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to the combination of its triazole and pyridine rings, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

4-[3-(2,4-dinitrophenyl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O4S/c20-18(21)9-1-2-11(10(7-9)19(22)23)24-13-15-12(16-17-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZLJRYDOERNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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